molecular formula C5H10O3S B3425296 3-Buten-1-ol, 1-methanesulfonate CAS No. 40671-34-9

3-Buten-1-ol, 1-methanesulfonate

Cat. No.: B3425296
CAS No.: 40671-34-9
M. Wt: 150.20 g/mol
InChI Key: GOCDQBNHYFYQAW-UHFFFAOYSA-N
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Description

3-Buten-1-ol, 1-methanesulfonate is an organic compound with the molecular formula C5H10O3S. It is also known as but-3-en-1-yl methanesulfonate. This compound is characterized by the presence of a butenyl group attached to a methanesulfonate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-1-ol, 1-methanesulfonate can be synthesized through the reaction of 3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-ol, 1-methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Addition Reactions: The double bond in the butenyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as hydrogen halides (HCl, HBr) and halogens (Br2, Cl2) are used under mild conditions to add across the double bond.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and thiols depending on the nucleophile used.

    Addition Reactions: Products include halogenated compounds and dihalides

Scientific Research Applications

3-Buten-1-ol, 1-methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

    Biology: It can be used to modify biomolecules through chemical reactions, aiding in the study of biological pathways.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Buten-1-ol, 1-methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The double bond in the butenyl group allows for addition reactions with electrophiles. These reactions can modify the structure of target molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-Buten-1-ol: Similar structure but lacks the methanesulfonate group.

    Methanesulfonic Acid: Contains the methanesulfonate group but lacks the butenyl group.

    3-Butenyl Iodide: Similar structure but with an iodide group instead of methanesulfonate.

Uniqueness

3-Buten-1-ol, 1-methanesulfonate is unique due to the combination of the butenyl group and the methanesulfonate ester. This combination provides distinct reactivity patterns, making it versatile for various chemical transformations. Its ability to undergo both nucleophilic substitution and addition reactions sets it apart from similar compounds .

Properties

IUPAC Name

but-3-enyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-3-4-5-8-9(2,6)7/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCDQBNHYFYQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40671-34-9
Record name but-3-en-1-yl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A four-necked flask (11) was charged with 3-buten-1-ol (72 g), dry tetrahydrofuran (400 ml), and methanesulfonyl chloride (126 g), and the mixture was subjected to a nitrogen stream. After sufficiently cooling the flask with ice water, triethylamine (111 g) was slowly added dropwise to the flask from a dropping funnel After the dropwise addition, the mixture was stirred for about 30 minutes while cooling the flask with ice water, and then stirred at room temperature for about 4 hours. After completion of the reaction, 100 ml of tetrahydrofuran was added to the mixture, and salts (triethylamine hydrochloride) produced by the reaction were filtered off Most of the tetrahydrofuran was evaporated from the filtrate using an evaporator. After the addition of 200 ml of diethyl ether to the residue, the mixture was sequentially washed with 5% hydrochloric acid, a saturated sodium bicarbonate aqueous solution, and a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and magnesium sulfate was filtered off Diethyl ether was evaporated from the filtrate using an evaporator to obtain 126 g of 4-methanesulfonyloxy-1-butene (hereinafter referred to as “mesylate”) as a yellowish brown oil (yield: 84%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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